molecular formula C24H14ClNO7 B4602373 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate

3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate

Cat. No.: B4602373
M. Wt: 463.8 g/mol
InChI Key: LVJYXNKQJVHWDM-DHZHZOJOSA-N
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Description

3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C24H14ClNO7 and its molecular weight is 463.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.0458795 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

Research has focused on the synthesis and characterization of acrylate polymers containing specific moieties, including those related to the chemical structure of interest. For instance, acrylate monomers with triazine and chalcone moieties have been synthesized and used to prepare polymers through solution polymerization techniques. These studies highlight the polymers' thermal stability, molecular weight, and reactivity ratios, offering insights into their potential applications in materials science (Suresh & Arun, 2022).

Photocrosslinking Studies

The photocrosslinking properties of synthesized polymers have been a significant area of study, with researchers examining the rate of photocrosslinking under UV light. These studies are crucial for developing materials with tailored properties for specific applications, such as coatings or adhesives (Suresh et al., 2016).

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of polymers and copolymers containing specific functional groups have also been explored. This research includes the synthesis of novel monomers and their copolymerization, aiming to understand the materials' optical and electrochromic properties. Such studies contribute to the development of advanced materials for electronic and optoelectronic devices (Soylemez et al., 2015).

Application in Organic Synthesis

Acrylate compounds have been utilized in organic synthesis, including the preparation of pharmaceuticals like Warfarin and its analogues. The Michael addition reactions facilitated by novel catalysts demonstrate the versatility of acrylate derivatives in synthesizing biologically active compounds (Alonzi et al., 2014).

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClNO7/c25-19-6-1-2-7-20(19)33-22-14-31-21-13-17(9-10-18(21)24(22)28)32-23(27)11-8-15-4-3-5-16(12-15)26(29)30/h1-14H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJYXNKQJVHWDM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate
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3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate
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3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate
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3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate
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3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate
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3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3-(3-nitrophenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.